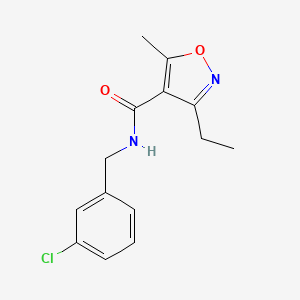![molecular formula C21H20FNO2 B5815540 N-[4-(benzyloxy)-3-methoxybenzyl]-2-fluoroaniline](/img/structure/B5815540.png)
N-[4-(benzyloxy)-3-methoxybenzyl]-2-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(benzyloxy)-3-methoxybenzyl]-2-fluoroaniline, also known as BMBF, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of aniline and has been synthesized using various methods, which will be discussed in In this paper, we will explore the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BMBF.
Wirkmechanismus
The mechanism of action of N-[4-(benzyloxy)-3-methoxybenzyl]-2-fluoroaniline is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes, including tyrosine kinases and topoisomerases. In addition, this compound may induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to have potential as a neuroprotective agent and may have beneficial effects on cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[4-(benzyloxy)-3-methoxybenzyl]-2-fluoroaniline in lab experiments is its potential as a drug candidate for the treatment of various diseases. In addition, this compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the research on N-[4-(benzyloxy)-3-methoxybenzyl]-2-fluoroaniline. One direction is to further investigate the mechanism of action of this compound and its potential as a drug candidate for the treatment of various diseases. Another direction is to develop more efficient synthesis methods for this compound and its derivatives. Finally, future research may focus on improving the solubility of this compound in water and developing new assays for its use in scientific research.
Conclusion:
In conclusion, this compound is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have potential as a drug candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesemethoden
N-[4-(benzyloxy)-3-methoxybenzyl]-2-fluoroaniline can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction between 4-(benzyloxy)-3-methoxybenzylboronic acid and 2-fluoroaniline in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction between 4-(benzyloxy)-3-methoxybenzyl chloride and 2-fluoroaniline in the presence of a palladium catalyst and a base.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzyloxy)-3-methoxybenzyl]-2-fluoroaniline has been used in various scientific research applications, including cancer research and drug discovery. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer cells and leukemia cells. In addition, this compound has been shown to have potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-fluoro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO2/c1-24-21-13-17(14-23-19-10-6-5-9-18(19)22)11-12-20(21)25-15-16-7-3-2-4-8-16/h2-13,23H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPVHFMKCDVRTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC=CC=C2F)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2-bromo-4-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5815481.png)
![2-[(4-bromobenzyl)thio]acetamide](/img/structure/B5815492.png)
![1-(2-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5815503.png)

![2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5815523.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5815529.png)
![3-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5815534.png)

![1,3-dimethyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5815549.png)

